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Compound of Interest

Compound Name: VNI

Cat. No.: B12778335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activity of VNI, a potent inhibitor of

sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis

pathway. VNI, chemically known as (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-

(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, has demonstrated significant antifungal properties,

particularly against pathogenic fungi such as Aspergillus fumigatus and Candida albicans. This

document outlines the mechanism of action, quantitative inhibitor data, and detailed

experimental protocols for the evaluation of VNI and its derivatives.

Core Mechanism of Action
VNI exerts its antifungal effect by targeting and inhibiting sterol 14α-demethylase (CYP51), a

cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] Ergosterol

is a vital component of the fungal cell membrane, playing a crucial role in maintaining

membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3]

The inhibitory action of VNI involves the nitrogen atom of its imidazole ring coordinating with

the heme iron atom in the active site of CYP51.[4] This binding prevents the enzyme from

interacting with its natural substrate, lanosterol, thereby blocking the 14α-demethylation step.[5]

The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterols

disrupt the fungal cell membrane, leading to growth inhibition and cell death.[6][7]
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Quantitative Inhibitor Activity
The potency of VNI and its derivatives has been quantified through various in vitro assays,

including enzymatic inhibition (IC50) and minimum inhibitory concentration (MIC) against fungal

cells. The data presented below is a summary from multiple studies.

Enzymatic Inhibition Data (CYP51)
Compound Fungal Species IC50 (µM) Reference

VNI Aspergillus fumigatus >25 [8]

VNI Candida albicans Not Specified [9]

VNI Derivative 'e'
Aspergillus fumigatus

(T318I mutant)
Potent Inhibition [8]

VNI Derivative 'f'
Aspergillus fumigatus

(T318I mutant)
Potent Inhibition [8]

VFV Homo sapiens 0.5 [10]

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by

50%. A lower IC50 value indicates a more potent inhibitor. It is important to note that human

CYP51 is generally more resistant to inhibition by VNI and its derivatives compared to fungal

orthologs.[8][10]

Antifungal Activity Data (MIC)
Compound Fungal Species MIC Range (µg/mL) Reference

VNI Derivatives Aspergillus fumigatus
MIC values lower than

VNI
[11]

T-2307 (Arylamidine) Candida spp. 0.00025 - 0.0078 [12]

T-2307 (Arylamidine)
Cryptococcus

neoformans
0.0039 - 0.0625 [12]

T-2307 (Arylamidine) Aspergillus spp. 0.0156 - 4 [12]

T-2307 (Arylamidine) Cryptococcus gattii 0.0078 - 0.0625 [13]
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Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial

drug that will inhibit the visible growth of a microorganism after overnight incubation. T-2307 is

another antifungal agent that acts on mitochondrial membrane potential, and its data is

included for comparative context of potent antifungal activity.[14][15]

Signaling Pathways and Experimental Workflows
Visual representations of the core biological pathway, the mechanism of inhibitor action, and a

typical experimental workflow are provided below to facilitate understanding.
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Caption: Fungal Ergosterol Biosynthesis Pathway.
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Caption: VNI Mechanism of Action on CYP51.
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Caption: Experimental Workflow for VNI Inhibitor Evaluation.

Experimental Protocols
CYP51 Reconstitution and Inhibition Assay (IC50
Determination)
This protocol describes the in vitro reconstitution of the CYP51 enzyme system to determine

the inhibitory concentration (IC50) of test compounds.

a. Materials and Reagents:

Recombinant fungal CYP51 (e.g., from A. fumigatus or C. albicans) expressed in E. coli

membranes.[16]

Recombinant NADPH-cytochrome P450 reductase (CPR).[16]
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Lanosterol (substrate).[17]

L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC).[10]

Isocitrate dehydrogenase and sodium isocitrate.[10]

NADPH.[16]

VNI or derivative compounds dissolved in a suitable solvent (e.g., DMSO).

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 10% glycerol).

[10]

b. Procedure:

Prepare a reaction mixture containing CYP51, CPR, DLPC, isocitrate dehydrogenase, and

sodium isocitrate in the reaction buffer.[10]

Add varying concentrations of the VNI inhibitor to the reaction mixture and incubate for a

specified time (e.g., 10 minutes) at 37°C.[17]

Initiate the enzymatic reaction by adding NADPH.[16]

Incubate the reaction for a defined period (e.g., 15-60 minutes) at 37°C with shaking.

Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate).

Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) to

quantify the conversion of lanosterol to its 14α-demethylated product.[17]

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value by plotting the inhibition percentage against the inhibitor concentration.[16]

Broth Microdilution Assay (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal

agent against a specific fungal strain, following guidelines from the Clinical and Laboratory

Standards Institute (CLSI).
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a. Materials and Reagents:

Fungal isolate (e.g., C. albicans, A. fumigatus).

Standardized inoculum of the fungal isolate.

RPMI 1640 medium.

96-well microtiter plates.

VNI or derivative compounds.

b. Procedure:

Prepare serial twofold dilutions of the VNI compound in RPMI 1640 medium in the wells of a

96-well plate.

Add a standardized fungal inoculum to each well.

Include a positive control (fungus without inhibitor) and a negative control (medium only).

Incubate the plates at 35°C for 24-48 hours.

Determine the MIC as the lowest concentration of the compound that causes a significant

inhibition of visible fungal growth compared to the positive control.

In Vivo Murine Model of Systemic Infection
Animal models are crucial for evaluating the in vivo efficacy of antifungal compounds. A murine

model of disseminated candidiasis is a common example.

a. Materials and Methods:

Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR).

Pathogenic fungal strain (e.g., C. albicans).

VNI or derivative compound formulated for administration (e.g., oral gavage, intravenous

injection).
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b. Procedure:

Infect mice with a lethal or sublethal dose of the fungal pathogen, typically via intravenous

injection.

Administer the VNI compound at various doses and schedules (e.g., once or twice daily for a

specified number of days).

Include a control group of infected mice receiving a vehicle control.

Monitor the mice for survival over a period of time (e.g., 21-30 days).

In sublethal infection models, sacrifice mice at specific time points and determine the fungal

burden in target organs (e.g., kidneys, brain, lungs) by plating homogenized tissue on

selective agar.[12][13]

Evaluate the efficacy of the treatment based on increased survival rates and/or reduction in

fungal burden compared to the control group.[12]

Conclusion
VNI and its derivatives represent a promising class of antifungal agents that specifically target

the fungal sterol 14α-demethylase. The data and protocols presented in this guide provide a

comprehensive resource for researchers and drug development professionals working on the

characterization and optimization of these inhibitors. The provided visualizations offer a clear

understanding of the underlying mechanisms and experimental approaches. Further research

focusing on structure-activity relationships and pharmacokinetic properties will be essential for

the clinical development of novel antifungal therapies based on the VNI scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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